molecular formula C11H9F6NO B13054898 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone

Cat. No.: B13054898
M. Wt: 285.19 g/mol
InChI Key: UPHUSOVLYBNHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with two trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone typically involves the amination of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs a bienzyme cascade system using R-ω-transaminase and alcohol dehydrogenase. This approach has been shown to achieve high enantiomeric excess and yield . The reaction conditions often include a pH of 9, a temperature of 40°C, and a reaction time of 24 hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of recombinant engineered bacteria expressing the necessary enzymes can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, making the compound valuable in drug development .

Comparison with Similar Compounds

  • 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
  • 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol

Comparison: 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone is unique due to its acetone moiety, which imparts distinct reactivity compared to its alcohol counterparts. The presence of the carbonyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H9F6NO

Molecular Weight

285.19 g/mol

IUPAC Name

1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4,9H,18H2,1H3

InChI Key

UPHUSOVLYBNHNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.